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(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt -

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

Catalog Number: EVT-7930761
CAS Number:
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is a chiral derivative of glutamic acid, an important amino acid involved in various biochemical processes. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Source

The compound can be synthesized through various methods, including asymmetric synthesis and enzymatic routes. It is available from several chemical suppliers, such as BenchChem and Toronto Research Chemicals, which offer it in different purities and quantities for research purposes .

Classification

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt falls under the classification of amino acids and their derivatives. Its unique structural features allow it to be categorized as a chiral building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt typically involves the stereoselective introduction of a methyl group at the 3-position of the glutamic acid backbone. Key methods include:

  • Asymmetric Synthesis: Utilization of chiral catalysts or auxiliaries to ensure the correct stereochemistry.
  • Enzymatic Methods: Employing specific enzymes that catalyze the formation of the desired stereoisomer.

Technical Details

The reaction conditions often involve solvents such as methanol or ethanol and reagents like hydrochloric acid to form the hydrochloride salt. Industrial production may utilize continuous flow reactors to optimize yield and purity while maintaining consistent reaction conditions.

Molecular Structure Analysis

Structure

The molecular structure of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can be represented as follows:

  • Chemical Formula: C₇H₁₄N₂O₄Cl
  • Molecular Weight: 202.65 g/mol

The compound features a carboxylic acid group, an amine group, and a methyl substituent on the carbon chain, contributing to its unique properties.

Data

  • CAS Number: 910548-20-8
  • SMILES Notation: CC(C(=O)O)C(C(=O)O)N
  • InChI Key: ZFZKQKJQKXQWMA-BQYQJZLISA-N
Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can undergo several chemical reactions:

  • Oxidation: Conversion to corresponding oxo derivatives using agents like potassium permanganate.
  • Reduction: Formation of reduced amine derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions at carboxyl or amino groups.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides under acidic or basic conditions.
Mechanism of Action

The mechanism of action for (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt primarily involves its interaction with glutamate receptors in the nervous system. It acts as an agonist or antagonist at these receptors, modulating neurotransmission and influencing various signaling pathways. This interaction is significant for its potential therapeutic applications in treating neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility may vary depending on pH.

Chemical Properties

Relevant analyses indicate that the hydrochloride salt form enhances solubility compared to its free acid counterpart, making it more effective for biological applications .

Applications

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt has diverse applications across several fields:

  • Chemistry: Utilized as a chiral building block in synthesizing complex molecules.
  • Biology: Studied for its role in neurotransmission and potential neuroprotective effects.
  • Medicine: Investigated for therapeutic potential in treating neurological disorders such as Alzheimer's disease.
  • Industry: Employed in pharmaceutical production and as a research chemical for various scientific studies .

This compound's unique properties make it a valuable tool in both academic research and industrial applications.

Biosynthesis and Enzymatic Pathways

Stereochemical Specificity in Nonribosomal Lipopeptide Biosynthesis

(2S,3R)-3-Methylglutamic acid ((2S,3R)-3-MeGlu) is a non-proteinogenic amino acid critical for the bioactivity of nonribosomal lipopeptide antibiotics, including calcium-dependent antibiotics (CDAs) and daptomycin. Its stereochemistry is enzymatically precise: Comparative analysis with synthetic standards confirmed that both CDAs and daptomycin exclusively incorporate the (2S,3R) stereoisomer. This specificity arises from the adenylation (A) domain of the nonribosomal peptide synthetase (NRPS), which selectively activates (2S,3R)-3-MeGlu during peptide assembly. Feeding experiments demonstrate that neither (2S,3S) nor other stereoisomers rescue 3-MeGlu incorporation in glmT-deletion mutants, underscoring the A-domain’s role as a stereochemical gatekeeper [1] [3].

Table 1: Stereochemical Isomers of 3-Methylglutamic Acid and Biological Activity

StereoisomerIncorporation into LipopeptidesBiological Activity Restoration
(2S,3R)YesFull
(2S,3S)NoNone
(2R,3R)NoNone
(2R,3S)NoNone

Role of Methyltransferase Genes in 3-Methylglutamic Acid Production

The glmT gene (e.g., SCO3225 in Streptomyces coelicolor) encodes an S-adenosylmethionine (SAM)-dependent methyltransferase essential for 3-MeGlu biosynthesis. Deletion of glmT in the CDA biosynthetic gene cluster (BGC) abolishes 3-MeGlu production, yielding only glutamate-containing CDA variants. Activity is restored by feeding (3R)-methyl-2-oxoglutarate or (2S,3R)-3-MeGlu, confirming that GlmT catalyzes C-methylation before peptide assembly. GlmT methylates the α-carbon of α-ketoglutarate to yield (3R)-methyl-2-oxoglutarate, establishing the precursor’s stereochemistry. This step occurs independently of the NRPS machinery, positioning GlmT as a dedicated tailoring enzyme for lipopeptide diversification [1] [3] [10].

Table 2: Functional Impact of glmT Deletion in CDA Biosynthesis

Genetic Background3-MeGlu ProductionLipopeptide VariantRescue by Precursors
Wild-typeYesNative CDANot applicable
ΔglmTNoGlu-containing CDANo
ΔglmT + (3R)-methyl-2-oxoglutarateYesNative CDAYes
ΔglmT + (2S,3R)-3-MeGluYesNative CDAYes

Transamination Mechanisms of α-Ketoglutarate Derivatives

(3R)-methyl-2-oxoglutarate undergoes stereospecific transamination to form (2S,3R)-3-MeGlu. This reaction is mediated by broadly conserved aminotransferases that transfer an amino group from a donor (e.g., glutamate) to the pro-4S face of (3R)-methyl-2-oxoglutarate. The transaminase exhibits dual specificity: It recognizes both α-ketoglutarate and its C-methylated derivative but generates (2S,3R)-3-MeGlu exclusively from the latter. Kinetic studies reveal no inhibition by endogenous glutamate, ensuring flux toward 3-MeGlu despite cellular glutamate abundance. This pathway’s efficiency enables precursor-directed biosynthesis—feeding synthetic 3-methyl-2-oxoglutarate analogs yields novel lipopeptides with modified residues [1] [3] [10].

Evolutionary Conservation of Biosynthetic Gene Clusters

BGCs encoding 3-MeGlu biosynthesis are phylogenetically conserved across antibiotic-producing bacteria. The glmT homolog resides within NRPS BGCs in Streptomyces (CDA/daptomycin) and entomopathogenic proteobacteria (e.g., Xenorhabdus/Photorhabdus spp.). Pangenome analyses of 45 Xenorhabdus/Photorhabdus strains reveal NRPS BGCs as the most abundant class (59% of all BGCs), with core "housekeeping" BGCs (e.g., β-lactone synthases) coexisting with accessory glmT-containing clusters. This distribution suggests evolutionary optimization for ecological niche adaptation: Xenorhabdus retains genus-specific NRPS BGCs (e.g., lpcS in 96% of strains), while Photorhabdus harbors expanded NRPS-PKS hybrids. Such conservation implies nonredundant roles for 3-MeGlu in host interactions, including insect immunosuppression or nematode symbiosis support [8] [9].

Table 3: Distribution of BGC Classes in Entomopathogenic Bacteria

BGC Class% Prevalence in Xenorhabdus% Prevalence in PhotorhabdusRole in 3-MeGlu Biosynthesis
NRPS72% (GameXPeptide)93% (GameXPeptide)Direct incorporation
PKS-NRPS hybrid58% (Unknown pxb)81% (Unknown pxb)Possible methylation tailoring
Conserved core BGCs100% (β-lactone)100% (β-lactone)Indirect metabolic support
  • (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt (CAS 910548-20-8)
  • Calcium-dependent antibiotics (CDAs)
  • Daptomycin
  • (3R)-Methyl-2-oxoglutarate
  • α-Ketoglutarate
  • GameXPeptide
  • Rhabdopeptide/Xenortide-like peptides

Properties

Product Name

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

IUPAC Name

(2R,3S)-2-amino-3-methylpentanedioic acid;hydrochloride

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m0./s1

InChI Key

IJUHLZXMNQGWBG-DIAJRCDFSA-N

SMILES

CC(CC(=O)O)C(C(=O)O)N.Cl

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](CC(=O)O)[C@H](C(=O)O)N.Cl

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